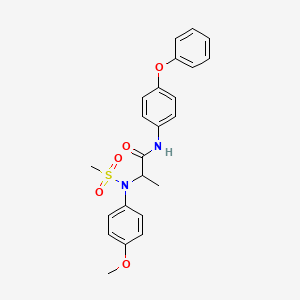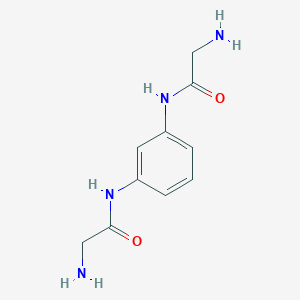![molecular formula C19H24N4O B4919637 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, also known as QNB, is a potent muscarinic acetylcholine receptor antagonist. It is commonly used in scientific research to study the muscarinic acetylcholine receptor system, which plays a crucial role in the regulation of various physiological and pathological processes in the body.
Mecanismo De Acción
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide acts as a competitive antagonist of the muscarinic acetylcholine receptor system. It binds to the receptor site and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by acetylcholine. This results in a range of physiological effects, depending on the specific subtype of muscarinic receptor that is affected.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific subtype of muscarinic receptor that is affected. For example, blockade of the M1 subtype can lead to cognitive impairment, while blockade of the M2 subtype can lead to increased heart rate and decreased cardiac output. Blockade of the M3 subtype can lead to smooth muscle relaxation and decreased gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is a potent and selective muscarinic receptor antagonist, making it a valuable tool for studying the muscarinic acetylcholine receptor system. Its high affinity for the receptor site allows for precise manipulation of the system, and its selectivity for specific receptor subtypes allows for targeted studies of specific physiological processes. However, this compound also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research involving 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, including:
1. Further exploration of the role of specific muscarinic receptor subtypes in various physiological and pathological processes.
2. Development of new compounds that target specific muscarinic receptor subtypes with greater selectivity and potency.
3. Investigation of the potential therapeutic applications of muscarinic receptor antagonists, particularly in the treatment of cognitive disorders and cardiovascular disease.
4. Exploration of the potential use of this compound and other muscarinic receptor antagonists as tools for studying the interactions between the muscarinic acetylcholine receptor system and other physiological systems in the body.
Métodos De Síntesis
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide can be synthesized through a multi-step process, starting with the reaction of quinoxaline with 1,3-dibromopropane to form 6-bromoquinoxaline. This compound is then reacted with 2,3,3-trimethylaziridine in the presence of a base to form the azabicyclo[3.2.1]octane ring system. The resulting compound is then converted to this compound through a series of reactions involving carboxylation and amidation.
Aplicaciones Científicas De Investigación
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is widely used in scientific research to study the muscarinic acetylcholine receptor system. It is particularly useful in the study of the M1, M2, and M3 subtypes of muscarinic receptors, which are involved in the regulation of various physiological and pathological processes in the body, including cardiovascular function, smooth muscle contraction, and cognitive function.
Propiedades
IUPAC Name |
2,3,3-trimethyl-N-quinoxalin-6-yl-6-azabicyclo[3.2.1]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-13-8-15(10-19(12,2)3)23(11-13)18(24)22-14-4-5-16-17(9-14)21-7-6-20-16/h4-7,9,12-13,15H,8,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRNWAADRHLVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1(C)C)N(C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)

![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)

![7-amino-5-(3-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919663.png)

![N-(4-ethoxyphenyl)-N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]nicotinamide](/img/structure/B4919677.png)

![1-[(4-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4919692.png)
